molecular formula C46H76O2 B12745291 Fulvinol CAS No. 183961-38-8

Fulvinol

Cat. No.: B12745291
CAS No.: 183961-38-8
M. Wt: 661.1 g/mol
InChI Key: LSZVKRVJNYXNBC-SYNPXZKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fulvinol can be synthesized through chemoenzymatic methods. One such method involves the kinetic resolution of alkenyl acetylenic alcohol using Novozym 435, a commercial lipase immobilized on macroporous acrylic resin . The reaction is carried out at room temperature in toluene, resulting in high enantiomeric excess and yield .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its structure and the challenges associated with its synthesis. Current methods focus on optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Fulvinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.

Major Products:

    Oxidation: Hydroxydehydroisothis compound.

    Reduction: Reduced forms of this compound with modified acetylenic bonds.

    Substitution: this compound derivatives with different functional groups.

Comparison with Similar Compounds

Fulvinol is unique among polyacetylenes due to its specific biological activities and structural features. Similar compounds include:

This compound stands out due to its high potency and broad spectrum of biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

183961-38-8

Molecular Formula

C46H76O2

Molecular Weight

661.1 g/mol

IUPAC Name

(4E,11Z,23Z,35Z,42E)-hexatetraconta-4,11,23,35,42-pentaen-1,45-diyne-3,44-diol

InChI

InChI=1S/C46H76O2/c1-3-45(47)43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46(48)4-2/h1-2,5-6,27-30,41-48H,7-26,31-40H2/b6-5-,29-27-,30-28-,43-41+,44-42+

InChI Key

LSZVKRVJNYXNBC-SYNPXZKCSA-N

Isomeric SMILES

C#CC(O)/C=C/CCCCC/C=C\CCCCCCCCCC/C=C\CCCCCCCCCC/C=C\CCCCC/C=C/C(O)C#C

Canonical SMILES

C#CC(C=CCCCCCC=CCCCCCCCCCCC=CCCCCCCCCCCC=CCCCCCC=CC(C#C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.